(E)-3-(5-Trifluoromethyl-1H-benzo[d]imidazol-7-yl)acrylic acid
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Overview
Description
(E)-3-(5-Trifluoromethyl-1H-benzo[d]imidazol-7-yl)acrylic acid is a compound that belongs to the class of benzoimidazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(5-Trifluoromethyl-1H-benzo[d]imidazol-7-yl)acrylic acid typically involves the reaction of 5-trifluoromethyl-1H-benzo[d]imidazole with an appropriate acrylic acid derivative under specific reaction conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a specific temperature, usually around 80-100°C, for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(5-Trifluoromethyl-1H-benzo[d]imidazol-7-yl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(E)-3-(5-Trifluoromethyl-1H-benzo[d]imidazol-7-yl)acrylic acid has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent, anti-inflammatory agent, and antimicrobial agent.
Materials Science: It is used in the development of novel materials with unique properties, such as metal-organic frameworks (MOFs) and coordination polymers.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of (E)-3-(5-Trifluoromethyl-1H-benzo[d]imidazol-7-yl)acrylic acid involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, the compound may inhibit certain enzymes or receptors involved in disease progression. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and interact with intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- (E)-3-(5-Methyl-1H-benzo[d]imidazol-7-yl)acrylic acid
- (E)-3-(5-Chloro-1H-benzo[d]imidazol-7-yl)acrylic acid
- (E)-3-(5-Bromo-1H-benzo[d]imidazol-7-yl)acrylic acid
Uniqueness
(E)-3-(5-Trifluoromethyl-1H-benzo[d]imidazol-7-yl)acrylic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H7F3N2O2 |
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Molecular Weight |
256.18 g/mol |
IUPAC Name |
3-[6-(trifluoromethyl)-1H-benzimidazol-4-yl]prop-2-enoic acid |
InChI |
InChI=1S/C11H7F3N2O2/c12-11(13,14)7-3-6(1-2-9(17)18)10-8(4-7)15-5-16-10/h1-5H,(H,15,16)(H,17,18) |
InChI Key |
RKGPPZVNWXZBMS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C2C(=C1C=CC(=O)O)N=CN2)C(F)(F)F |
Origin of Product |
United States |
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